![molecular formula C15H19F3N2O3 B564244 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) CAS No. 144646-34-4](/img/structure/B564244.png)

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

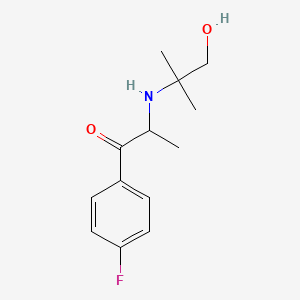

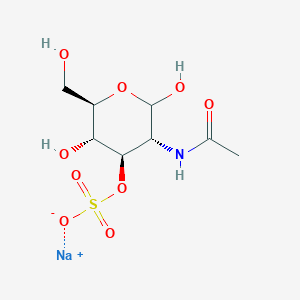

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate), also known as AOPP, is an organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 147-149°C. In the scientific research field, AOPP is used as a reagent for organic synthesis and as a biochemical probe to study enzyme mechanisms and physiological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound's application in scientific research includes its role in the synthesis of complex molecules. For example, it has been used in the synthesis of alpha-cyclopropyl-beta-homoprolines through a series of reactions including 1,3-dipolar cycloadditions and trifluoroacetic acid-induced thermal fragmentative rearrangements. This process highlights its utility in producing cyclic beta-amino acids with high stereocontrol, which are valuable in peptide chemistry (Cordero et al., 2009).

Catalysis

The compound has also found applications in catalysis, where it has been involved in the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate. This reaction underscores the compound's role in enhancing regioselection and substrate reactivity, contributing to the synthesis of stereochemically complex molecules (Chowdhury & Ghosh, 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives of the compound have been employed in the design and synthesis of inhibitors targeting influenza neuraminidase, demonstrating its potential in drug discovery. The structure-activity relationship studies led to the identification of potent inhibitors, showcasing the compound's contribution to developing therapeutic agents (Wang et al., 2001).

Organocatalysis

Further, its derivatives have been used as effective organocatalysts in asymmetric intramolecular aldol reactions, which is significant for constructing complex molecular architectures with high enantioselectivity. Such reactions are crucial in synthetic organic chemistry for building chiral molecules (Hayashi et al., 2007).

Enzyme Inhibition Studies

The compound's framework has been incorporated into synthetic molecules to study their inhibitory activity against specific enzymes, such as β-galactofuranosidase. Although the synthesized molecules showed negligible inhibitory activity, such studies are vital for understanding enzyme-substrate interactions and for the development of enzyme inhibitors (Oliveira Udry et al., 2016).

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7)/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECDIUYILCAULH-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721638 |

Source

|

| Record name | Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) | |

CAS RN |

144646-34-4 |

Source

|

| Record name | Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)